N-(4-aminobutyl)-2,4-dichlorobenzenesulfonamide
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Overview
Description
N-(4-aminobutyl)-2,4-dichlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a 2,4-dichlorobenzenesulfonamide moiety attached to a 4-aminobutyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobutyl)-2,4-dichlorobenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-aminobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminobutyl)-2,4-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-aminobutyl)-2,4-dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections and certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-aminobutyl)-2,4-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminobutyl)acetamide
- N-(4-aminobutyl)guanidine
- N-(4-aminobutyl)-N-ethylisoluminol
Uniqueness
N-(4-aminobutyl)-2,4-dichlorobenzenesulfonamide is unique due to the presence of both the 2,4-dichlorobenzenesulfonamide and 4-aminobutyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14Cl2N2O2S |
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Molecular Weight |
297.20 g/mol |
IUPAC Name |
N-(4-aminobutyl)-2,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C10H14Cl2N2O2S/c11-8-3-4-10(9(12)7-8)17(15,16)14-6-2-1-5-13/h3-4,7,14H,1-2,5-6,13H2 |
InChI Key |
SWLVFEWCQGAJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCCN |
Origin of Product |
United States |
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